
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both thiazole and dioxolane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of 2-(1,3-dioxolan-2-yl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the chloromethylation process. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
科学研究应用
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring may also interact with biological receptors, influencing various cellular pathways.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of chloromethyl, resulting in different chemical properties.
5-(Hydroxymethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Contains a hydroxymethyl group, which affects its solubility and reactivity.
Uniqueness
5-(Chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(1,3-dioxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNO2S/c8-3-5-4-9-6(12-5)7-10-1-2-11-7/h4,7H,1-3H2 |
InChI 键 |
ZJQTZBAMZZVADX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=NC=C(S2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
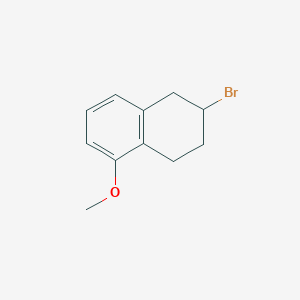
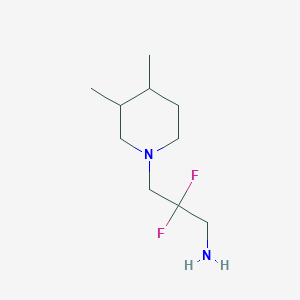
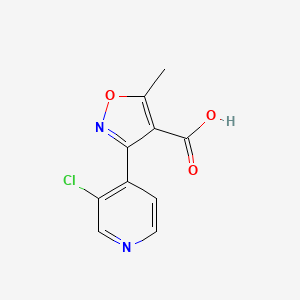

![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13184455.png)
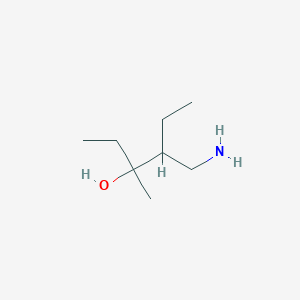
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)
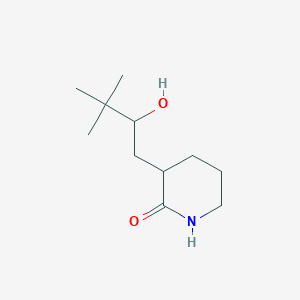

![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
